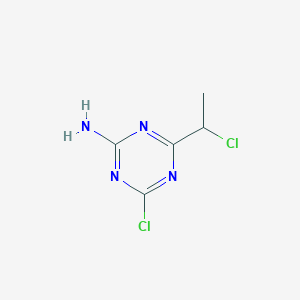

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

Description

Properties

IUPAC Name |

4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURQYSQCMPPIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC(=N1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine CAS number and properties

The following technical guide details the properties, synthesis, and application of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS 1139245-20-7), a critical intermediate in the synthesis of alkylazine herbicides such as Indaziflam.

Core Scaffold for Next-Generation Alkylazine Herbicides[1]

Executive Summary

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (CAS 1139245-20-7 ) is a tri-functionalized heterocyclic building block. It is characterized by a 1,3,5-triazine core bearing three distinct reactive handles: a nucleophilic amino group (-NH₂), an electrophilic ring chloride (-Cl), and a reactive alkyl side-chain chloride (-CH(Cl)CH₃).

This compound is the direct synthetic precursor to Indaziflam (Specticle®/Alion®), a cellulose biosynthesis inhibitor (CBI). Its structural uniqueness lies in the "1-chloroethyl" moiety, which serves as a "benzylic-like" electrophile, allowing for stereoselective functionalization—most notably the introduction of a fluorine atom to generate the bio-active fluoroethyl group found in modern herbicides.

Chemical Identity & Properties

| Property | Data |

| CAS Number | 1139245-20-7 |

| IUPAC Name | 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine |

| Molecular Formula | C₅H₆Cl₂N₄ |

| Molecular Weight | 193.03 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in THF, Acetonitrile, DMF; Sparingly soluble in water |

| Stability | Moisture sensitive (Alkyl-Cl hydrolysis); Stable under inert atmosphere |

| Chirality | Contains 1 chiral center (C1 of ethyl group); typically supplied as racemate |

Structural Reactivity Analysis

The molecule possesses orthogonal reactivity, allowing sequential functionalization:

-

C-6 (1-Chloroethyl): Highly reactive alkyl halide. Susceptible to nucleophilic substitution (S_N1/S_N2) or elimination to a vinyl group. This is the site for fluorination (Halex reaction) or coupling.

-

C-4 (Ring Chloro): Standard heterocyclic electrophile. Undergoes S_NAr with amines or alkoxides (e.g., coupling with indane amines for Indaziflam).

-

C-2 (Amino): Weakly nucleophilic; serves as a hydrogen bond donor in the final bioactive conformation.

Synthesis & Production Methodologies

The synthesis of CAS 1139245-20-7 typically proceeds from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine), leveraging the temperature-dependent reactivity of the chloride substituents.

Method A: The Grignard-Acylation Route (Industrial Preferred)

This route avoids the non-selective radical chlorination of ethyl groups.

Step 1: Mono-Alkylation React Cyanuric Chloride with an ethyl-equivalent nucleophile. While direct EtMgBr addition is possible, a more controlled route often involves 1-hydroxyethyl introduction followed by chlorination.

-

Reagent: Cyanuric Chloride + 2-Hydroxypropanenitrile (Lactonitrile) or equivalent masked acyl anion.

-

Intermediate: 2,4-Dichloro-6-(1-hydroxyethyl)-1,3,5-triazine.

Step 2: Amination Selective displacement of one ring chloride with ammonia.

-

Conditions: NH₃ (aq) or NH₃ (g) in THF at 0°C.

-

Product: 2-Amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine.

Step 3: Side-Chain Chlorination Conversion of the secondary alcohol to the chloride.

-

Reagent: Thionyl Chloride (SOCl₂) or POCl₃.

-

Conditions: Reflux in Toluene/DCM.

-

Outcome:4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine .

Experimental Protocol (Lab Scale - Chlorination Step)

Note: This protocol assumes the precursor 2-amino-4-chloro-6-(1-hydroxyethyl)-1,3,5-triazine is available.

-

Setup: Flame-dried 250 mL round-bottom flask with a reflux condenser and N₂ inlet.

-

Dissolution: Dissolve 10.0 mmol of precursor in 50 mL anhydrous Dichloromethane (DCM).

-

Addition: Add 12.0 mmol Thionyl Chloride dropwise at 0°C. Add a catalytic amount of DMF (2 drops).

-

Reaction: Warm to room temperature and stir for 2 hours. If conversion is incomplete (TLC check), heat to reflux for 1 hour.

-

Workup: Quench carefully with saturated NaHCO₃ (gas evolution!). Extract with DCM (3x).

-

Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the target chloride.

Pathway Visualization

Figure 1: Synthesis and Application Workflow

The following diagram illustrates the conversion of Cyanuric Chloride to the target intermediate and its subsequent transformation into Indaziflam.

Caption: Synthetic trajectory from Cyanuric Chloride to Indaziflam via the critical 1-chloroethyl intermediate.

Applications in Drug & Agrochemical Development[1]

1. Indaziflam Synthesis (Primary Use)

The primary industrial application of CAS 1139245-20-7 is as the precursor to the fluoroethyl group in Indaziflam.

-

Mechanism: The "1-chloroethyl" group undergoes Halogen Exchange (Halex) using reagents like HF-Pyridine or Potassium Fluoride (KF) in a polar aprotic solvent (e.g., Sulfolane) to yield the 1-fluoroethyl analog.

-

Stereochemistry: Indaziflam requires the (1R)-fluoroethyl configuration.[1] While the chloro-intermediate is often racemic, the fluorination step or subsequent chiral resolution/chromatography isolates the active isomer.

2. Cellulose Biosynthesis Inhibitors (CBIs)

Researchers use this scaffold to generate libraries of alkylazines. By varying the nucleophile reacting with the C-4 Chlorine (e.g., using different benzylamines or heterocycles), scientists can modulate the binding affinity to the cellulose synthase complex (CesA).

3. Late-Stage Functionalization

The reactive alkyl chloride allows for the introduction of diverse nucleophiles beyond fluorine, such as:

-

Azides (-N₃): For click chemistry applications.

-

Thiols (-SH): For sulfur-bridged conjugates.

-

Alkoxides (-OR): To create ether-linked triazine libraries.

Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent and a skin sensitizer .

-

Self-Validating Safety Protocol:

-

Visual Check: If the solid appears "wet" or smells acrid (HCl), hydrolysis has occurred. Discard.

-

Neutralization: All glassware contacting the alkyl chloride should be rinsed with a dilute ammonia solution to quench residual alkylating potential before washing.

-

PPE: Double nitrile gloves are mandatory. The 1-chloroethyl moiety can penetrate standard latex.

-

-

Storage: Store at -20°C under Argon. The benzylic-like chloride is prone to hydrolysis and elimination (forming the vinyl triazine) at room temperature over time.

References

- Bayer CropScience AG. (2006). Herbicidal Indanyl-amino-triazines. Patent WO 2006/007947. (Describes the synthesis of Indaziflam class compounds).

-

PubChem. (n.d.). Indaziflam (Compound CID 44146693). National Library of Medicine.[2] Retrieved from [Link]

- Menicagli, R., et al. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride. Tetrahedron Letters. (Background on alkyl-triazine synthesis).

-

Bakharev, V. V., et al. (2012).[3] Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin. (Context on selective hydrolysis/substitution of chloro-triazines).

Sources

An In-depth Technical Guide to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine: A Multifunctional Scaffold for Chemical Innovation

This guide provides a comprehensive technical overview of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, a heterocyclic compound with significant potential as a versatile building block for researchers, scientists, and professionals in drug development and materials science. While specific experimental data for this molecule is not extensively documented in peer-reviewed literature, its identity is confirmed by its Chemical Abstracts Service (CAS) number. This document synthesizes foundational principles of triazine chemistry with predictive analysis to offer field-proven insights into its properties and reactivity.

Molecular Structure and Identification

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is an asymmetrically substituted s-triazine. The 1,3,5-triazine core is a six-membered aromatic ring containing three nitrogen atoms at alternating positions. This nitrogen arrangement renders the ring electron-deficient, a feature that profoundly influences its chemical behavior. The ring is functionalized with three distinct substituents: a primary amine, a chlorine atom, and a 1-chloroethyl group. This unique combination of reactive sites makes it a highly valuable intermediate for combinatorial chemistry and the synthesis of complex molecular architectures.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine |

| CAS Number | 1139245-20-7[1] |

| Molecular Formula | C₅H₆Cl₂N₄ |

| Molecular Weight | 209.04 g/mol |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; N5 [label="N"]; C6 [label="C"];

// Substituents Cl_C4 [label="Cl", fontcolor="#34A853"]; NH2_C2 [label="NH₂", fontcolor="#4285F4"]; C_ethyl [label="CH", pos="2.5,0.8!"]; CH3_ethyl [label="CH₃", pos="3.5,0.8!"]; Cl_ethyl [label="Cl", fontcolor="#EA4335", pos="2.5,1.8!"];

// Position nodes in a hexagon N1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; N3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; N5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"];

// Draw bonds for the triazine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- N5; N5 -- C6; C6 -- N1;

// Draw bonds for substituents C2 -- NH2_C2 [pos="-1.7,0.5!"]; C4 -- Cl_C4 [pos="0,-1.8!"]; C6 -- C_ethyl; C_ethyl -- CH3_ethyl; C_ethyl -- Cl_ethyl; }

Caption: Chemical structure of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.

Physical and Chemical Properties

While extensive experimental data is not publicly available, the physical properties of this compound can be reliably predicted based on the well-understood characteristics of structurally related s-triazine derivatives.

Predicted Physical Properties:

| Property | Predicted Value/Observation | Rationale |

| Physical State | White to off-white crystalline solid | Consistent with other small-molecule, substituted chlorotriazines.[2] |

| Melting Point | >150 °C (with potential decomposition) | The presence of polar amine groups and the rigid triazine core often leads to relatively high melting points in similar compounds. |

| Boiling Point | Decomposes before boiling at atmospheric pressure | Substituted triazines, particularly those with reactive chlorine atoms, tend to be thermally unstable at high temperatures.[3] |

| Solubility | Soluble in polar aprotic solvents (e.g., THF, Acetone, DCM, Acetonitrile). Sparingly soluble in water and nonpolar solvents. | The molecule has both polar (amine) and nonpolar (chloroethyl) character, suggesting solubility in moderately polar organic solvents. |

| Stability | Stable under anhydrous, neutral conditions. Sensitive to moisture, strong acids, and bases. | The chloro-substituents are susceptible to hydrolysis. The triazine ring can be cleaved under harsh acidic or basic conditions. |

Chemical Reactivity: A Tale of Two Chlorines

The synthetic utility of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine stems from the differential reactivity of its two chlorine atoms. This dual reactivity allows for selective and sequential functionalization, making it a powerful intermediate.

Reactivity of the Triazine-Bound Chlorine

The chlorine atom attached directly to the triazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the three ring nitrogens makes the carbon atoms of the triazine ring highly electrophilic.[4][5] The substitution proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate (a Meisenheimer complex).[4]

The reactivity of this chlorine is modulated by the other substituents on the ring. The presence of an electron-donating amino group slightly deactivates the ring towards nucleophilic attack compared to cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Nevertheless, this position remains highly reactive towards a wide range of nucleophiles, including amines, alcohols, and thiols.[6]

Caption: SNAr mechanism on the chlorotriazine ring.

Reactivity of the Ethyl-Bound Chlorine

The chlorine on the 1-chloroethyl side chain behaves as a typical secondary alkyl halide. It can undergo nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions. The specific pathway is dependent on the nature of the nucleophile, the solvent, and the temperature.[7]

-

SN2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.

-

SN1 Reactions: Possible with weak nucleophiles in polar protic solvents that can stabilize the secondary carbocation intermediate.

-

Elimination Reactions: Favored by strong, sterically hindered bases, leading to the formation of a vinyl-triazine derivative.

This orthogonal reactivity is a key feature for synthetic chemists. It is plausible that the triazine-bound chlorine can be substituted under mild conditions (e.g., at room temperature) while leaving the chloroethyl group intact. Subsequent reaction at a higher temperature or with a different class of nucleophile/base could then be used to functionalize the side chain.[8]

Proposed Synthetic Pathway

The synthesis of asymmetrically substituted triazines typically involves a stepwise, temperature-controlled substitution of chlorine atoms from cyanuric chloride.[9][10] A plausible synthetic route for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is outlined below. This protocol is based on established methodologies for s-triazine synthesis.[8][11]

Caption: Proposed workflow for the synthesis of the target molecule.

Experimental Causality:

-

Step 1: Amination. The first substitution on cyanuric chloride is typically performed at low temperatures (0-5 °C) to ensure mono-substitution.[6] Using a weak base like sodium bicarbonate is crucial to neutralize the HCl formed during the reaction without promoting further substitution or hydrolysis.

-

Step 2: Grignard Reaction and Hydrochlorination. Introducing the 1-chloroethyl group is more complex. A plausible method involves a Grignard reaction with vinylmagnesium bromide to form a vinyl-substituted triazine intermediate. Subsequent treatment with anhydrous HCl would then add across the double bond according to Markovnikov's rule, yielding the desired 1-chloroethyl substituent. This two-stage process offers a controlled way to build the side chain.

Analytical and Spectroscopic Characterization

The structural confirmation of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine would rely on a combination of standard spectroscopic techniques.[12]

Summary of Expected/Observed Spectral Data:

| Technique | Feature | Predicted/Observed Chemical Shift or Frequency |

| ¹H NMR | -NH₂ (broad singlet)-CH- (quartet)-CH₃ (doublet) | ~5.0-6.0 ppm~5.2 ppm~1.8 ppm |

| ¹³C NMR | -C=N (Triazine ring)-CH--CH₃ | ~165-175 ppm~50-55 ppm~20-25 ppm |

| Mass Spec (EI) | Molecular Ion [M]⁺Key Fragments | m/z 208/210/212 (isotopic pattern for 2 Cl)[M-Cl]⁺, [M-CH(Cl)CH₃]⁺ |

| IR Spectroscopy | N-H stretch (amine)C=N stretch (triazine)C-Cl stretch | ~3100-3400 cm⁻¹ (broad)~1500-1600 cm⁻¹~700-800 cm⁻¹ |

Expert Analysis of ¹H NMR Spectrum: A commercially available ¹H NMR spectrum for the compound with CAS number 1139245-20-7 confirms the proposed structure.[1] The spectrum shows a doublet at approximately 1.8 ppm, corresponding to the methyl protons (-CH₃), which are split by the adjacent methine proton. A quartet is observed around 5.2 ppm, consistent with the methine proton (-CH-), which is split by the three protons of the methyl group. A broad signal, characteristic of the amine protons (-NH₂), is also typically observed. The integration of these signals would correspond to a 3:1:2 proton ratio.

Applications in Research and Development

The true value of this molecule lies in its potential as a trifunctional linker. The three distinct substituents—the reactive ring chlorine, the reactive side-chain chlorine, and the nucleophilic amine—can be addressed with orthogonal chemistry.

-

Drug Discovery: The triazine core is a known pharmacophore in many biologically active compounds, including anticancer and antimicrobial agents.[5][13] This molecule serves as an excellent starting point for creating libraries of novel compounds for high-throughput screening. The amine can be acylated or alkylated, while the two chlorine atoms can be displaced by various nucleophiles to explore a vast chemical space.

-

Materials Science: Triazine derivatives are used in the development of polymers and dendrimers.[10] The ability to introduce two different functionalities via the chlorine atoms allows for the creation of cross-linked materials or highly branched dendritic structures.

-

Bioconjugation: The reactive nature of the chlorotriazine moiety allows for covalent attachment to biological molecules (e.g., proteins, peptides) that possess nucleophilic residues like lysine or cysteine, making it a candidate for linker technologies in antibody-drug conjugates (ADCs) or targeted probes.

Safety and Handling

Specific toxicology data for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is not available. However, based on the reactivity of its functional groups, it should be handled as a potentially hazardous chemical.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract. Chlorinated organic compounds can have long-term health effects. The compound is reactive and may decompose to release HCl gas.

-

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry place away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.

References

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2013). Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 383-390.

- Design, Characterization and Biological Activity of a new series of s-Triazines Derived with Morpholine. (2012). Journal of Chemical and Pharmaceutical Research, 4(5), 2584-2589.

-

ResearchGate. (n.d.). Normalized absorption spectra of triazines in CH2Cl2. Retrieved February 14, 2026, from [Link]

- Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.

-

Journal of the American Chemical Society. (n.d.). Substituted Chlorodiamino-s-triazines. Retrieved February 14, 2026, from [Link]

-

Moldb. (n.d.). 4-Amino-6-chloro-1,3,5-triazin-2(5H)-one. Retrieved February 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4,6-diamino-1,3,5-triazine. Retrieved February 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2-amino-4-(p-chloroanilino)-s-triazine. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved February 14, 2026, from [Link]

- MDPI. (2018).

- Scholars Research Library. (2012). Synthesis, characterization, antimicrobial studies of certain s-triazine derived compounds and analogues. Der Pharma Chemica, 4(2), 791-796.

- Djaković-Sekulić, T., & Smoliński, A. (2010). Chemometric characterization of s-triazine derivatives in relation to structural parameters and biological activity. Drug Development and Industrial Pharmacy, 36(8), 954-961.

-

ResearchGate. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Retrieved February 14, 2026, from [Link]

- Albericio, F., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 533.

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-. Retrieved February 14, 2026, from [Link]

- Sharma, P., et al. (2020).

- Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 533.

- MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(4), 261-271.

- Arkivoc. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.

-

PubChem. (n.d.). Atrazine. Retrieved February 14, 2026, from [Link]

- Mini-Reviews in Medicinal Chemistry. (2020). The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1201.

- Frontiers in Chemistry. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10, 1018357.

- Tetrahedron. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.

-

PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. Retrieved February 14, 2026, from [Link]

- Journal of Environmental Science and Health, Part C. (2011). Should atrazine and related chlorotriazines be considered carcinogenic for human health risk assessment? Journal of Environmental Science and Health, Part C, 29(2), 91-144.

- Journal of the American Water Resources Association. (2001). Physical and chemical properties of pyrethroids.

- Journal of Biochemical and Molecular Toxicology. (2025). Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies. Journal of Biochemical and Molecular Toxicology, e23591.

-

U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N,N',N'-tetraethyl-. Retrieved February 14, 2026, from [Link]

Sources

- 1. 1139245-20-7|4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine|BLD Pharm [bldpharm.com]

- 2. 1,3,5-Triazine-2,4-diamine, 6-chloro- | C3H4ClN5 | CID 18831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Atrazine | C8H14ClN5 | CID 2256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines: Cytotoxic Activity on HepG2 and HT-29 Cell Lines, Enzyme Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and weight of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

Executive Summary

This technical guide provides an in-depth analysis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine , a specialized halogenated heterocyclic compound. Characterized by a 1,3,5-triazine (s-triazine) core, this molecule features three distinct functional domains: an electron-donating amino group, a reactive aromatic chloro substituent, and a chiral 1-chloroethyl side chain.

The compound represents a critical scaffold in the development of agrochemicals (specifically triazine herbicides) and covalent inhibitors in medicinal chemistry. Its unique "dual-electrophile" nature—possessing both an aromatic chloride (susceptible to SNAr) and an aliphatic

Molecular Structure & Weight Analysis[1][2][3]

Chemical Identity

-

IUPAC Name: 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

-

Molecular Formula: C

H -

SMILES: CC(Cl)c1nc(Cl)nc(N)n1

-

Chirality: The C(6)-position side chain contains a chiral center at the 1-chloroethyl carbon, resulting in two enantiomers (R and S).

Molecular Weight Calculation

The molecular weight is derived using standard IUPAC atomic weights.[1]

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Mass Contribution |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Chlorine | Cl | 2 | 35.450 | 70.900 |

| Nitrogen | N | 4 | 14.007 | 56.028 |

| Total | 193.031 g/mol |

Structural Geometry & Hybridization

-

Triazine Ring: The C

N -

Exocyclic Amine: The nitrogen of the -NH

group is -

1-Chloroethyl Group: The methine carbon (-CH(Cl)-) is

hybridized and tetrahedral. This carbon is the site of chirality.

Synthetic Pathways[4]

The synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine typically requires a convergent strategy starting from Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) .[2] The challenge lies in the chemoselective introduction of the alkyl group versus the amino group.

Protocol: Stepwise Nucleophilic Substitution

-

Starting Material: Cyanuric Chloride (TCT).

-

Step 1: Mono-amination (0°C): Controlled addition of ammonia or ammonium hydroxide at low temperature to displace the first chlorine atom. This yields 2-amino-4,6-dichloro-1,3,5-triazine.

-

Step 2: Alkylation/Grignard Addition: Reaction with an ethyl-metal species (e.g., Ethylmagnesium bromide) is difficult due to over-alkylation. A more robust route often involves radical chlorination of a pre-formed ethyl-triazine precursor or using an imidate synthesis strategy.

Note: In an industrial setting, the "1-chloroethyl" moiety is often introduced via radical halogenation of the corresponding ethyl derivative using N-chlorosuccinimide (NCS) or sulfuryl chloride.

Visualization: Synthetic Workflow

Caption: Stepwise synthetic route from Cyanuric Chloride to the target triazine derivative.

Reactivity Profile & Mechanism[5][6][7][8]

This molecule exhibits Dual-Electrophilic Reactivity , a feature that must be carefully managed in experimental design.

Site A: Aromatic Chlorine (C-4)

-

Mechanism: Nucleophilic Aromatic Substitution (SNAr).[2][3][4]

-

Reactivity: The triazine ring is electron-deficient (pi-deficient).[2] Nucleophiles (amines, thiols, alkoxides) attack C-4, forming a Meisenheimer complex, followed by the elimination of Cl

. -

Conditions: Requires base catalysis (e.g., DIPEA, K

CO

Site B: Aliphatic Chlorine (1-Chloroethyl)

-

Mechanism: SN2 (direct displacement) or SN1 (carbocation intermediate).

-

Reactivity: The chlorine is on a benzylic-like carbon (alpha to the aromatic ring). This bond is labile.

-

SN2: Favored by strong, unhindered nucleophiles.

-

SN1: The resulting carbocation is stabilized by the adjacent nitrogen lone pairs of the triazine ring, making this position highly reactive toward solvolysis or weak nucleophiles.

-

-

Risk: This site is prone to hydrolysis in aqueous media, converting to the hydroxyethyl derivative.

Visualization: Reactivity Map

Caption: Differential reactivity pathways for the aromatic ring chlorine vs. the aliphatic side-chain chlorine.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

Mass Spectrometry (MS)

-

Isotope Pattern: The molecule contains two chlorine atoms.

-

Signature: You will observe a characteristic M, M+2, and M+4 cluster in a 9:6:1 intensity ratio .

-

M+ (approx): 193 m/z

-

M+2: 195 m/z

-

M+4: 197 m/z

-

Proton NMR ( H-NMR)

-

Solvent: DMSO-d

or CDCl -

Signals:

-

-NH

: Broad singlet around -

-CH(Cl)-: Quartet (due to coupling with methyl) around

4.8–5.2 ppm. The electron-withdrawing Cl and Triazine ring shift this downfield. -

-CH

: Doublet around

-

Safety & Handling (SDS Highlights)

-

Hazard Class: Corrosive / Irritant.

-

Skin/Eye: Both the aromatic and aliphatic chlorines are alkylating agents. Direct contact can cause severe dermatitis or ocular damage.

-

Moisture Sensitivity: The 1-chloroethyl group is hydrolytically unstable. Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent degradation into the alcohol derivative and HCl.

-

P-Statements: P280 (Wear protective gloves/clothing), P310 (Immediately call a POISON CENTER).

References

-

Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.

-

National Center for Biotechnology Information. (2024). "Cyanuric chloride (Compound Summary)." PubChem. Retrieved from [Link]

-

Thurston, J. T., et al. (1951). "Cyanuric Chloride Derivatives. I. Aminochloro-s-triazines." Journal of the American Chemical Society, 73(7), 2981–2983.

-

Probst, A., et al. (2012). "Nucleophilic Aromatic Substitution on 1,3,5-Triazines." Beilstein Journal of Organic Chemistry, 8, 1048–1058. Link

Sources

A Technical Guide to the Characterization of Novel Chloro-Triazine Amines: Solubility and Stability Profiling

Abstract

This guide provides a comprehensive framework for determining the aqueous solubility and chemical stability of novel chloro-triazine amines, using 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine as a representative compound. While specific data for this molecule is not extensively available in public literature, the principles and methodologies outlined herein are derived from established protocols for structurally related and well-documented s-triazine compounds, such as atrazine. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, data interpretation insights, and the scientific rationale behind the analytical strategies.

Introduction: The Critical Role of Physicochemical Profiling

The 1,3,5-triazine core is a foundational scaffold in numerous applications, most notably in the agrochemical industry where chloro-s-triazines have been used extensively as herbicides.[1] The biological activity, environmental fate, and toxicological profile of these compounds are inextricably linked to their fundamental physicochemical properties, primarily aqueous solubility and chemical stability.

-

Solubility dictates a compound's dissolution rate, bioavailability, and environmental mobility. For an agrochemical, optimal solubility ensures it can be formulated effectively and transported to its target, while also influencing its potential for groundwater contamination.[2]

-

Stability determines a compound's shelf-life and its persistence in the environment. Understanding degradation pathways—hydrolysis, photolysis, and thermal decomposition—is essential for ensuring product efficacy and for predicting the formation of potentially harmful degradates.[3][4]

The subject of this guide, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, represents a novel variation on this chemical class. Characterizing its properties is a critical first step in any research or development program. This guide establishes the robust, validated methodologies required to generate reliable solubility and stability data, adhering to internationally recognized standards such as those from the Organisation for Economic Co-operation and Development (OECD).

Core Principles and Methodological Strategy

Our approach is grounded in generating decision-quality data through validated, systematic protocols. The experimental workflows are designed to not only quantify solubility and stability but also to understand the factors that influence them, such as pH and environmental stressors.

Aqueous Solubility Determination

The gold standard for determining thermodynamic aqueous solubility is the Shake-Flask Method , as outlined in OECD Guideline 105.[5] This method establishes equilibrium between the solid-state compound and its saturated aqueous solution, providing a definitive measure of solubility at a given temperature and pH. Quantification is typically achieved using a specific and sensitive analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Chemical Stability Assessment

Stability is assessed through a forced degradation study . This involves subjecting the compound to stress conditions that are more aggressive than typical storage or environmental conditions to accelerate decomposition.[6] By analyzing the rate of degradation and identifying the resulting products, we can predict long-term stability and elucidate potential degradation pathways. The key stress conditions for chloro-triazines are:

-

Hydrolytic Stability: Evaluates degradation in aqueous solutions across a range of pH values (e.g., acidic, neutral, basic), following principles from OECD Guideline 111.[7][8]

-

Photostability: Assesses degradation upon exposure to light, simulating the effect of sunlight.[3][9]

-

Thermal Stability: Determines the effect of elevated temperatures on the compound's integrity.

The workflow for these characterization studies is visualized below.

Caption: Overall workflow for solubility and stability characterization.

Experimental Protocols

The following sections provide detailed, step-by-step protocols. It is crucial that all experiments are performed with appropriate controls and replicates to ensure data integrity.

Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)

Objective: To determine the thermodynamic solubility of the test compound in aqueous buffers of varying pH.

Materials:

-

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (purity ≥95%)

-

pH 4.0, 7.0, and 9.0 buffer solutions

-

Reagent-grade water

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm PTFE syringe filters

-

Calibrated analytical balance

-

HPLC system with UV detector

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to separate vials containing 5 mL of each pH buffer. The presence of undissolved solid at the end of the experiment is essential.

-

Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C). Shake the samples for a preliminary period of 24 hours.

-

Equilibrium Confirmation: After 24 hours, stop shaking and allow the solids to settle. Carefully draw a sample from the supernatant, filter it through a 0.22 µm syringe filter, and analyze the concentration by HPLC. Repeat this process at 48 hours and, if necessary, 72 hours. Equilibrium is reached when two consecutive time points yield concentration values within a ±15% margin.

-

Sample Analysis: Once equilibrium is confirmed, centrifuge the final samples to pellet the remaining solid. Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration against a calibrated standard curve using a validated HPLC-UV method.

Protocol: Forced Degradation and Stability Assessment

Objective: To evaluate the stability of the compound under hydrolytic, photolytic, and thermal stress.

Materials:

-

Stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Aqueous buffers (pH 4, 7, 9), 1N HCl, 1N NaOH.

-

Photostability chamber with controlled light (UV/Vis) and temperature output.

-

Oven or heating block with temperature control.

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector to aid in peak purity assessment and degradate identification.[6]

Methodology:

-

Sample Preparation: For each stress condition, dilute the stock solution with the appropriate stressor solution to a final concentration of ~50 µg/mL. Ensure the organic solvent content is low (e.g., <5%) to avoid influencing the reaction. Prepare corresponding control samples stored at ambient temperature in the dark.

-

Stress Conditions:

-

Acid/Base Hydrolysis: Mix the stock solution with 0.1N HCl (acidic), water (neutral), and 0.1N NaOH (basic). Store samples in the dark at a controlled temperature (e.g., 40-60°C).

-

Photolysis: Expose a sample in a photochemically transparent container (e.g., quartz) to a light source within a photostability chamber. A parallel sample wrapped in aluminum foil serves as the dark control.[9]

-

Thermal Degradation: Store a sample in the dark in a temperature-controlled oven (e.g., 60-80°C).

-

-

Time Points: Collect samples at predetermined intervals (e.g., 0, 4, 8, 24, 48, and 72 hours).

-

Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acid/base samples). Analyze all samples by a stability-indicating HPLC method. This method must be able to resolve the parent compound from all major degradation products.[10]

-

Data Reporting: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. The formation of degradation products can be reported as a percentage of the total peak area.

Caption: Generalized degradation pathways for s-triazine herbicides.[1][2]

Data Presentation and Interpretation

Organizing data into clear, concise tables is essential for comparison and analysis.

Solubility Data

The results from the shake-flask experiment should be summarized as shown below.

| pH of Buffer | Temperature (°C) | Mean Solubility (mg/L) | Standard Deviation |

| 4.0 | 25.0 | [Insert Value] | [Insert Value] |

| 7.0 | 25.0 | [Insert Value] | [Insert Value] |

| 9.0 | 25.0 | [Insert Value] | [Insert Value] |

Interpretation: For triazine amines, solubility can be pH-dependent due to the potential for protonation of the basic nitrogen atoms. Increased solubility at lower pH may suggest the formation of a more soluble salt form. Low solubility across all pH ranges (<10 mg/L) is common for many neutral triazine herbicides.[2]

Stability Data

Forced degradation results should be tabulated to show the percentage of the parent compound remaining over time.

| Stress Condition | Time (hours) | % Parent Compound Remaining | Major Degradation Products (% Area) |

| 0.1N HCl (60°C) | 0 | 100 | - |

| 24 | [Value] | [Value] | |

| 72 | [Value] | [Value] | |

| 0.1N NaOH (60°C) | 0 | 100 | - |

| 24 | [Value] | [Value] | |

| 72 | [Value] | [Value] | |

| Photolysis | 0 | 100 | - |

| 24 | [Value] | [Value] | |

| 72 | [Value] | [Value] |

Interpretation:

-

Hydrolysis: Chloro-triazines are susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group. This reaction is often catalyzed by both acid and base.[7] Significant degradation in the acidic or basic conditions indicates this is a primary degradation pathway.

-

Photolysis: Photodegradation can proceed via several mechanisms, including dechlorination and oxidation or cleavage of the N-alkyl side chains.[1][3] The appearance of new peaks in the chromatogram under light exposure, which are absent in the dark control, confirms photosensitivity.

-

Stability-Indicating Method: A critical aspect of interpretation is ensuring the analytical method is "stability-indicating." This means that the peaks for all degradation products are fully resolved from the parent compound peak, ensuring accurate quantification of stability.

Conclusion

The systematic evaluation of solubility and stability is a foundational activity in the development of any new chemical entity, including novel chloro-triazine amines. The shake-flask method provides a definitive measure of aqueous solubility, while forced degradation studies offer crucial insights into a compound's intrinsic stability and degradation pathways. By following the robust protocols detailed in this guide, researchers can generate the high-quality, reliable data necessary to advance their research, meet regulatory requirements, and make informed decisions in the development of new active compounds.

References

-

Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2006). The status of pesticide pollution in surface waters (rivers and lakes) of Greece. Part I. Review on occurrence and levels. Environmental Pollution, 141(3), 555-570. Available at: [Link]

-

Papadopoulou, E. S., et al. (2005). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 53(1), 123-129. Available at: [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]

-

Papiernik, S. K., et al. (2001). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Journal of Agricultural and Food Chemistry, 49(10), 4733-4738. Available at: [Link]

-

Li, Y., et al. (2023). Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega, 8(40), 37482-37492. Available at: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

-

Yokley, R. A., et al. (2002). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 50(1), 161-167. Available at: [Link]

-

Smith, G. L., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1202(2), 138-144. Available at: [Link]

-

Vávrˇová, M., et al. (2012). Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis. Photochemical & Photobiological Sciences, 11(11), 1769-1775. Available at: [Link]

-

Atherton, J. H., et al. (1992). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6. Available at: [Link]

-

Huang, S. B., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. DigitalCommons@UNL. Available at: [Link]

-

OECD. (2009). Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei). OECD Guidelines for the Testing of Chemicals, Section 2. OECD Publishing. Available at: [Link]

-

Bodalbhai, L. H., et al. (2002). Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Urine by Gas Chromatography/Mass Selective Detection. Journal of Agricultural and Food Chemistry, 50(1), 161-167. Available at: [Link]

-

Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32. Available at: [Link]

-

OECD. (2025). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]

Sources

- 1. employees.csbsju.edu [employees.csbsju.edu]

- 2. old.uoi.gr [old.uoi.gr]

- 3. researchgate.net [researchgate.net]

- 4. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. filab.fr [filab.fr]

- 6. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. oecd.org [oecd.org]

- 9. Photochemical degradation of triazine herbicides – comparison of homogeneous and heterogeneous photocatalysis - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]

A Predictive Spectroscopic Guide to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine for Advanced Research

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for the novel compound 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to forecast the spectral characteristics of this molecule. Detailed theoretical spectra, fragmentation patterns, and validated experimental protocols are presented to guide researchers in the synthesis, identification, and characterization of this and similar chlorinated triazine derivatives. This whitepaper is intended to serve as an essential resource for scientists and professionals engaged in drug discovery and development, offering a robust framework for the spectroscopic elucidation of complex heterocyclic compounds.

Introduction: The Significance of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and herbicidal properties. The unique electronic properties of the triazine ring, combined with the reactivity of its substituents, make it a versatile platform for the design of novel functional molecules. The title compound, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, incorporates several key pharmacophores: a reactive chlorine atom, a chiral chloroethyl group, and a primary amine. These features suggest potential for further functionalization and biological activity.

Accurate structural characterization is paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, IR, and MS provide a detailed picture of a molecule's atomic connectivity, functional groups, and molecular weight. This guide offers a predictive blueprint for the spectroscopic signature of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, providing researchers with a valuable reference for its future synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal three distinct signals corresponding to the amine protons, the methine proton of the chloroethyl group, and the methyl protons of the chloroethyl group.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| NH₂ | 5.0 - 6.0 | Broad singlet | 2H | The chemical shift of amine protons can vary significantly depending on solvent and concentration. A broad signal is expected due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. |

| CH | 4.8 - 5.2 | Quartet | 1H | The methine proton is deshielded by the adjacent chlorine atom and the triazine ring. It is expected to be split into a quartet by the three neighboring methyl protons. |

| CH₃ | 1.7 - 2.0 | Doublet | 3H | The methyl protons are deshielded by the adjacent chlorine-bearing carbon. They are expected to be split into a doublet by the single neighboring methine proton. |

Predicted solvent: DMSO-d₆

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insight into the carbon framework of the molecule. Five distinct signals are predicted.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| C (Triazine, C-NH₂) | 165 - 170 | The carbon atom of the triazine ring bonded to the amine group is expected to be in this region, typical for amino-substituted triazines.[1] |

| C (Triazine, C-Cl) | 170 - 175 | The carbon atom of the triazine ring bonded to the chlorine atom is expected to be significantly deshielded.[1] |

| C (Triazine, C-CH) | 175 - 180 | The carbon atom of the triazine ring bonded to the chloroethyl group will be the most deshielded of the ring carbons. |

| CH | 50 - 55 | The methine carbon is directly attached to an electronegative chlorine atom, causing a significant downfield shift. |

| CH₃ | 20 - 25 | The methyl carbon is in a typical aliphatic region, slightly deshielded by the α-chlorine. |

Predicted solvent: DMSO-d₆

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of polar compounds and to slow down the exchange of amine protons, potentially allowing for their observation.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, centered at 8 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Use a spectral width of 250 ppm, centered at 125 ppm.

-

Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

-

Advanced 2D NMR Experiments:

-

To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments will reveal proton-proton and proton-carbon correlations, confirming the connectivity of the molecule.[2]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine will show characteristic absorption bands for the amine group, the triazine ring, and the carbon-chlorine bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Primary amines typically show two bands in this region.[3][4] |

| C=N Stretch (triazine ring) | 1550 - 1650 | Strong | The stretching vibrations of the C=N bonds within the triazine ring are expected to be strong. |

| N-H Bend (scissoring) | 1600 - 1650 | Medium | This bending vibration is characteristic of primary amines.[4] |

| C-N Stretch | 1350 - 1450 | Medium to Strong | Stretching of the C-N bonds of the triazine ring. |

| C-Cl Stretch | 600 - 800 | Strong | The carbon-chlorine stretching vibrations are typically found in this region of the spectrum. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method): [5][6]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the finely ground mixture into a pellet press.

-

Apply pressure to form a transparent or translucent pellet. The quality of the pellet is crucial for obtaining a good spectrum.

-

-

Instrumental Parameters (FTIR Spectrometer):

-

Acquire the spectrum in the range of 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

Record a background spectrum of the empty sample compartment prior to running the sample to subtract atmospheric CO₂ and water vapor absorptions.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)

The molecular formula of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is C₅H₆Cl₂N₄. The predicted molecular weight and key fragmentation pathways are outlined below.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern will be characteristic. The expected peaks will be at m/z 192 (M⁺, for ³⁵Cl³⁵Cl), 194 (M+2, for ³⁵Cl³⁷Cl), and 196 (M+4, for ³⁷Cl³⁷Cl) with an approximate intensity ratio of 9:6:1.[7]

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical (•Cl): A prominent peak is expected at m/z 157/159, corresponding to the loss of a chlorine atom from either the triazine ring or the ethyl side chain.

-

Loss of the chloroethyl group: Cleavage of the bond between the triazine ring and the chloroethyl group would result in a fragment at m/z 129/131.

-

McLafferty-type rearrangement: Triazine herbicides are known to undergo rearrangements.[8] A potential fragmentation could involve the loss of ethylene (C₂H₄) and HCl, leading to a fragment at m/z 128/130.

-

Triazine ring cleavage: Further fragmentation of the triazine ring can lead to smaller charged species.

-

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates a plausible fragmentation pathway for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine under electron ionization.

Caption: Predicted EI-MS fragmentation of the target compound.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound due to its likely volatility.

-

Sample Preparation: [9]

-

Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of approximately 10 µg/mL for analysis.

-

-

Instrumental Parameters (GC-MS System):

-

Gas Chromatograph (GC):

-

Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

-

Integrated Spectroscopic Analysis Workflow

A systematic approach to spectroscopic analysis is crucial for unambiguous structure elucidation. The following workflow is recommended for the characterization of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.

Caption: Recommended workflow for spectroscopic characterization.

Conclusion: A Predictive Framework for Future Research

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. By grounding these predictions in the established spectroscopic behavior of analogous compounds and providing robust experimental protocols, this document serves as a valuable starting point for any research involving this novel molecule. The presented data and methodologies are designed to be a self-validating system, enabling researchers to confidently synthesize, characterize, and further investigate the potential applications of this and related triazine derivatives. As new experimental data becomes available, this predictive framework can be refined, contributing to the growing body of knowledge in the field of heterocyclic chemistry.

References

-

Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. (URL: [Link])

-

FT-IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (URL: [Link])

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (URL: [Link])

-

Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

IR Spectroscopy Tutorial: Amines. (URL: [Link])

-

1,3,5-Triazines - An Overview. (URL: [Link])

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: [Link])

-

Mass spectra - the M+2 peak - Chemguide. (URL: [Link])

-

Sample preparation GC-MS - SCION Instruments. (URL: [Link])

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. Sample preparation GC-MS [scioninstruments.com]

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity profile of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine. As a bifunctional electrophile, this molecule possesses two distinct sites susceptible to nucleophilic attack: a chlorine atom on the electron-deficient 1,3,5-triazine ring and a chlorine atom on the ethyl side chain. This guide will dissect the nuanced reactivity of each site, drawing upon established principles of heterocyclic and aliphatic chemistry. We will explore the mechanistic underpinnings of its reactions, predict the selectivity under various conditions, and provide field-proven experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the synthesis of novel chemical entities.

Introduction: The Dichotomy of Reactivity in a Single Scaffold

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, agrochemicals, and materials science, largely due to the predictable and sequential reactivity of its chlorinated precursors.[1] The electron-deficient nature of the triazine ring, a consequence of its three electronegative nitrogen atoms, renders the carbon atoms highly susceptible to nucleophilic attack.[1] The title compound, 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, presents a particularly interesting case for synthetic strategy. It incorporates two electrophilic centers with fundamentally different electronic and steric environments: an aromatic chloride and a secondary alkyl chloride.

Understanding the differential reactivity of these two chloro-substituents is paramount for the controlled and selective functionalization of the molecule. This guide will establish a proposed hierarchy of reactivity based on fundamental principles of organic chemistry and provide practical guidance for exploiting this differential reactivity in synthetic applications.

Predicted Reactivity Profile: A Tale of Two Chlorides

The central thesis of this guide is that the chlorine atom of the 1-chloroethyl group is significantly more reactive towards nucleophilic substitution than the chlorine atom attached to the triazine ring. This prediction is grounded in the well-established principles of nucleophilic substitution at sp³-hybridized carbon centers (alkyl halides) versus sp²-hybridized carbon centers of electron-deficient aromatic systems (aryl halides).

The Highly Labile Alkyl Chloride

The chlorine atom on the ethyl side chain is a secondary alkyl chloride. This site is predicted to readily undergo nucleophilic substitution via an S(_N)2 or S(_N)1 mechanism, depending on the nucleophile, solvent, and reaction conditions. The carbon-halogen bond in alkyl halides is a relatively weak sigma bond, and the carbon atom is not part of an aromatic system, making it accessible to nucleophilic attack.[2][3]

The Less Reactive, Yet Tunable, Aryl Chloride

In contrast, the chlorine atom attached to the triazine ring is an aryl chloride. Aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.[4] This reduced reactivity is attributed to several factors:

-

Partial Double Bond Character: The lone pair of electrons on the chlorine atom can participate in resonance with the aromatic triazine ring, imparting partial double bond character to the C-Cl bond and strengthening it.[3]

-

Hybridization: The carbon atom of the triazine ring is sp² hybridized, which is more electronegative than the sp³ hybridized carbon of the alkyl chloride. This makes the carbon atom less electrophilic.[4]

-

Repulsion: The electron-rich pi system of the triazine ring can repel incoming nucleophiles.[3]

Despite its lower intrinsic reactivity, the chlorine on the triazine ring is activated towards nucleophilic aromatic substitution (S(_N)Ar) by the electron-withdrawing nature of the triazine nitrogens.[1] This reactivity can be modulated by reaction conditions, particularly temperature.

The proposed hierarchy of reactivity is visually summarized in the following diagram:

Caption: Predicted reactivity hierarchy in 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine.

Strategic Derivatization: Exploiting Orthogonal Reactivity

The differential reactivity of the two chlorine atoms allows for a strategic, stepwise functionalization of the molecule.

Selective Substitution of the Alkyl Chloride

Mild reaction conditions should favor the selective substitution of the more labile chlorine on the ethyl side chain. This allows for the introduction of a diverse range of functionalities while preserving the reactive handle on the triazine ring for subsequent transformations.

Table 1: Predicted Reaction Conditions for Selective Alkyl Chloride Substitution

| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) |

| Amines | Primary/Secondary Amine | K₂CO₃, Et₃N | Acetonitrile, THF | 25 - 50 |

| Thiols | Thiol, Sodium Thiolate | NaH, K₂CO₃ | DMF, THF | 0 - 25 |

| Alcohols | Alcohol, Sodium Alkoxide | NaH, DBU | THF, Dioxane | 25 - 60 |

| Carboxylates | Carboxylic Acid | Cs₂CO₃ | DMF | 25 - 50 |

Substitution of the Triazine Chloride

Following the functionalization of the side chain, the chlorine on the triazine ring can be displaced under more forcing conditions. The reactivity of this position is well-documented for related chlorotriazines and typically requires elevated temperatures.[4]

Table 2: Predicted Reaction Conditions for Triazine Chloride Substitution

| Nucleophile | Reagent Example | Base | Solvent | Temperature (°C) |

| Amines | Primary/Secondary Amine | DIEA, NMM | Dioxane, NMP | 80 - 120 |

| Thiols | Thiol, Sodium Thiolate | NaH, K₂CO₃ | DMF, DMSO | 50 - 100 |

| Alcohols | Sodium Alkoxide | NaH | THF, Dioxane | 60 - 100 |

Experimental Protocols: A Practical Guide

The following protocols are representative methodologies for the selective functionalization of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine, based on established procedures for similar compounds.[4][5]

Protocol 1: Selective Substitution of the Alkyl Chloride with an Amine

This protocol describes the selective reaction of a primary or secondary amine with the 1-chloroethyl side chain.

Step-by-Step Methodology:

-

Preparation: To a solution of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added the desired amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours.

-

Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-substituted product.

Caption: Workflow for selective amination of the chloroethyl side chain.

Protocol 2: Sequential Substitution of Both Chlorides

This protocol outlines the stepwise functionalization of both chloro-substituents.

Step-by-Step Methodology:

-

First Substitution (Alkyl Chloride): Follow Protocol 1 to synthesize the mono-substituted intermediate.

-

Second Substitution (Triazine Chloride):

-

Preparation: To a solution of the mono-substituted intermediate (1.0 eq) in dioxane (10 mL/mmol) is added the second nucleophile (1.2 eq) and diisopropylethylamine (DIEA) (2.5 eq).

-

Reaction: The reaction mixture is heated to 100 °C for 12-24 hours in a sealed vessel.

-

Monitoring: The reaction is monitored by TLC or LC-MS.

-

Workup: The reaction mixture is cooled to room temperature and concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the di-substituted product.

-

Analytical Characterization

The structural elucidation and purity assessment of the synthesized derivatives would be performed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the covalent attachment of the nucleophiles and for differentiating between isomers if applicable.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the products.[6]

-

Chromatography: High-performance liquid chromatography (HPLC) is employed to determine the purity of the final compounds.

Safety and Handling

Chlorotriazine derivatives should be handled with appropriate safety precautions. They are generally considered to be irritants and should be handled in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a versatile building block with a predictable and exploitable reactivity profile. The significant difference in the lability of the alkyl chloride versus the aryl chloride allows for a highly controlled and selective synthetic strategy. By carefully tuning reaction conditions, researchers can selectively functionalize either position, opening avenues for the creation of diverse and complex molecular architectures for applications in drug discovery and beyond.

References

-

Filo. (2025, December 7). Discuss the relative reactivity of alkyl, allyl, and aryl halides towards nucleophilic substitution reactions. Retrieved from [Link]

-

Shaalaa.com. (2022, March 17). Why are aryl halides less reactive towards nucleophilic substitution reactions than alkyl halides?. Retrieved from [Link]

-

Frontiers in Chemistry. (2018, October 31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Retrieved from [Link]

- Bakharev, V. V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 99-112.

-

MDPI. (2006, January 31). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

- Patil, S. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 37.

- Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.

-

Journal of Applied Pharmaceutical Science. (2016, April 30). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

-

MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

-

PubMed. (n.d.). Library generation through successive substitution of trichlorotriazine. Retrieved from [Link]

-

Rajdhani College. (n.d.). Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. Retrieved from [Link]

-

ResearchGate. (2006, August 14). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

-

Corpus UL. (n.d.). Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating. Retrieved from [Link]

-

PubMed. (2015, February 3). Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. Retrieved from [Link]

-

ResearchGate. (n.d.). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Retrieved from [Link]

-

MDPI. (2024, December 23). Insights into the C-Cl Bond Breaking in Epichlorohydrin Induced by Low Energy (<10 eV) Electrons. Retrieved from [Link]

- Google Patents. (n.d.). US3394134A - Process for the manufacture of 4, 6-dichloro-1, 3, 5-triazine derivatives.

-

PubMed Central (PMC). (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Retrieved from [Link]

-

MDPI. (2023, November 28). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Alkoxide-catalysed hydrolyses of a chlorotriazine in alcohol–water mixtures. A new indirect probe for hydroxide-catalysed hydrolysis. Retrieved from [Link]

-

TDX. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

- Google Patents. (n.d.). US4099006A - Process for the production of chloro-amino-s-triazines.

Sources

- 1. quora.com [quora.com]

- 2. Which of the following state are correct [allen.in]

- 3. brainly.in [brainly.in]

- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: A Causal Approach to Understanding Triazine Toxicity

An In-Depth Technical Guide to the Potential Hazards and Toxicity of Chloro-s-triazine Compounds

This guide deviates from conventional toxicology summaries. Instead of merely listing toxic endpoints, we will delve into the mechanistic underpinnings and causal pathways that govern the hazardous potential of chloro-s-triazine herbicides. As researchers, scientists, and drug development professionals, understanding the "why" behind the toxicity is paramount for robust risk assessment, the development of safer alternatives, and the innovation of effective remediation strategies. This document is structured to provide a holistic view, from the molecular interactions within a target organism to the broader ecological implications. We will explore the toxicokinetics that dictate bioavailability, the specific toxicodynamic mechanisms that elicit adverse effects, and the validated protocols used to quantify these hazards.

The Chloro-s-triazine Class: Chemical Identity and Herbicidal Action

Chloro-s-triazines are a class of nitrogen-containing heterocyclic compounds distinguished by a symmetrical triazine ring substituted with chlorine and two alkylamino groups.[1][2] Prominent members include atrazine, simazine, cyanazine, and propazine, which have been used extensively in agriculture since the 1950s to control broadleaf and grassy weeds in crops like corn, sorghum, and sugarcane.[3][4][5]

The primary herbicidal mode of action is the inhibition of photosynthesis.[6][7][8] Chloro-s-triazines bind to the D1 quinone-binding protein within photosystem II (PSII) in plant chloroplasts, blocking electron transport.[4][9] This disruption halts ATP and NADPH production, leading to starvation and the generation of reactive oxygen species that cause rapid oxidative damage, ultimately resulting in plant death.[4][8] This target protein is absent in animals, which is the basis for their selective herbicidal activity.

Toxicokinetics: The Journey Through a Biological System